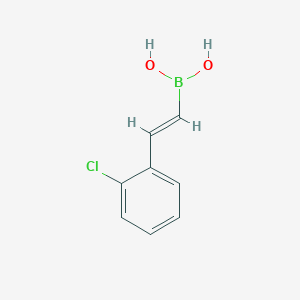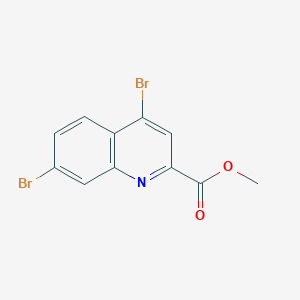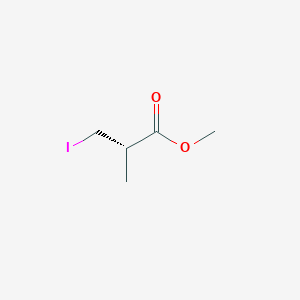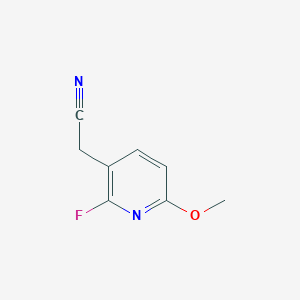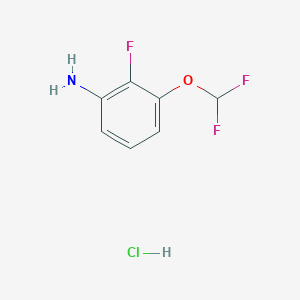
2-(2-Bromooxazol-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromooxazol-5-yl)phenol is a chemical compound that features a phenol group attached to a brominated oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of diethyl dibromo-malonate as a brominating agent at elevated temperatures . Another approach includes the ipso-hydroxylation of arylboronic acids using hydrogen peroxide and HBr in ethanol, which provides a mild and efficient route to substituted phenols .
Industrial Production Methods
Industrial production of 2-(2-Bromooxazol-5-yl)phenol may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromooxazol-5-yl)phenol undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride (NaBH4).
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution, allowing for reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt (potassium nitrosodisulfonate)
Reduction: Sodium borohydride (NaBH4)
Electrophilic Aromatic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for halogenation
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Various substituted phenols depending on the electrophile used
Aplicaciones Científicas De Investigación
2-(2-Bromooxazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromooxazol-5-yl)phenol involves its interaction with biological targets through the oxazole ring and phenol group. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromophenol: Similar structure but lacks the oxazole ring, making it less versatile in terms of biological activity.
Phenol: Lacks both the bromine and oxazole groups, resulting in different chemical and biological properties.
Uniqueness
2-(2-Bromooxazol-5-yl)phenol is unique due to the combination of the brominated oxazole ring and the phenol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H6BrNO2 |
|---|---|
Peso molecular |
240.05 g/mol |
Nombre IUPAC |
2-(2-bromo-1,3-oxazol-5-yl)phenol |
InChI |
InChI=1S/C9H6BrNO2/c10-9-11-5-8(13-9)6-3-1-2-4-7(6)12/h1-5,12H |
Clave InChI |
UPOWNUADXNZASJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CN=C(O2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



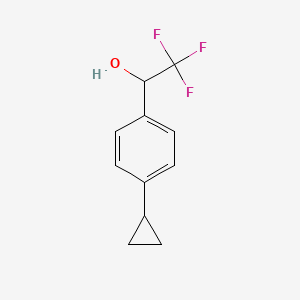
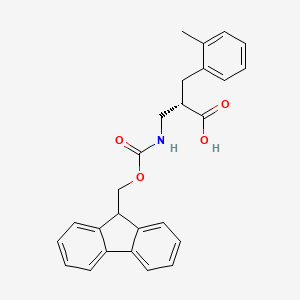
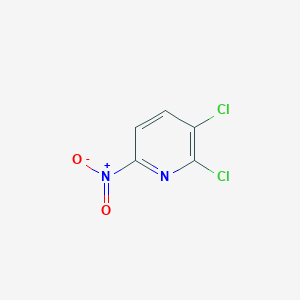

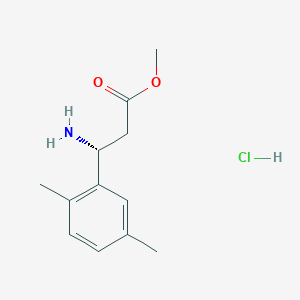
![2,7-Dibromo-2'-methoxy-9,9'-spirobi[fluorene]](/img/structure/B15222933.png)
